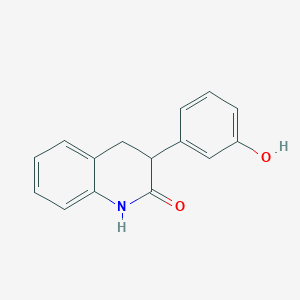

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1h)quinolinone

Descripción

Propiedades

IUPAC Name |

3-(3-hydroxyphenyl)-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-12-6-3-5-10(8-12)13-9-11-4-1-2-7-14(11)16-15(13)18/h1-8,13,17H,9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXILZLBRIJAUHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)NC2=CC=CC=C21)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and subsequent functional group modifications. One common method involves the use of aromatic amines and diethyl malonate in the presence of a base such as triethylamine, followed by cyclization under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbonyl group in the quinolinone ring can be reduced to form dihydroquinolines.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.

Major Products

Oxidation: Quinones and hydroxyquinones.

Reduction: Dihydroquinolines.

Substitution: Halogenated or nitrated derivatives.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

The compound serves as an important intermediate in the synthesis of various pharmaceuticals, particularly antipsychotic medications such as aripiprazole. Its role in drug synthesis highlights its significance in medicinal chemistry and therapeutic formulation.

Research indicates that 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone exhibits several notable biological activities, including:

- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which can be beneficial in preventing oxidative stress-related diseases.

- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacterial strains.

- Neuroprotective Effects : There is emerging evidence that this compound could offer neuroprotection, making it a candidate for treating neurodegenerative disorders.

Comparative Analysis with Related Compounds

The structural similarities between 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone and other quinolinones highlight its unique properties. Below is a comparative table:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | Hydroxyl group at position 7 | Key intermediate for aripiprazole synthesis |

| 3-(4-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone | Hydroxyl group at position 4 | Potentially different biological activities |

| 6-Methoxy-3,4-dihydro-2(1H)-quinolinone | Methoxy substituent at position 6 | Enhanced lipophilicity and bioavailability |

Case Study 1: Antipsychotic Drug Development

Research has demonstrated the effectiveness of derivatives of 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone in the development of antipsychotic medications. A study explored its role as an intermediate in synthesizing aripiprazole, providing insights into its pharmacological efficacy and safety profile.

Case Study 2: Neuroprotective Research

In a recent study investigating neuroprotective agents, researchers evaluated the effects of this compound on neuronal cell lines exposed to oxidative stress. The findings indicated that it significantly reduced cell death and oxidative damage, suggesting potential applications in treating neurodegenerative diseases.

Mecanismo De Acción

The mechanism of action of 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)quinolinone involves its interaction with specific molecular targets and pathways. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparación Con Compuestos Similares

Antidepressant and Sigma Receptor-Active Derivatives

Compound 34b/c (1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydro-5-methoxy-2(1H)-quinolinone) shares the quinolinone core but features a 5-methoxy group and a 3-chlorophenyl-piperazinylpropyl chain. In vivo studies demonstrated its sigma receptor agonist activity, reducing immobility time in the forced-swimming test (FST) at 10 mg/kg and shortening recovery from coma in mice at 30 mg/kg . In contrast, 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone lacks the piperazine moiety, suggesting its antidepressant effects may arise from alternative mechanisms, such as antioxidant properties or direct receptor modulation.

Key Data :

Antipsychotic Agents: OPC-14597 and Aripiprazole

OPC-14597 (7-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyloxy)-3,4-dihydro-2(1H)-quinolinone) incorporates a butyloxy-piperazine substituent, enabling dual dopamine (DA) autoreceptor agonism and postsynaptic D2 antagonism. It inhibits tyrosine hydroxylase activity (IC₅₀ = 0.8 µM) and shows efficacy in schizophrenia models . Aripiprazole, a marketed drug, shares the quinolinone core but includes a 7-hydroxy-4-(4-phenylpiperazinyl)butoxy chain, emphasizing the importance of extended alkyl linkers for DA receptor modulation .

Structural Contrast :

Antifungal Derivatives

Derivatives such as 3,4-dihydro-2(1H)-quinolinone sulfonamides (e.g., compound 7a) inhibit chitin synthase (CHS), a fungal cell wall enzyme. Modifications like sulfonamide groups at position 7 enhance antifungal potency against Candida albicans (MIC = 4 µg/mL) . The 3-(3-Hydroxyphenyl) analog’s hydroxyl group may confer antifungal activity via membrane disruption, though this remains unverified.

Antiviral and Cytotoxic Analogs

Natural diastereomers like peniprequinolone from Penicillium janczewskii exhibit cytotoxicity against SKOV-3 ovarian cancer cells, though IC₅₀ values are unreported .

SAR Insight :

- Hydroxyl and hydroxymethyl groups enhance solubility and target binding, while phenyl rings improve hydrophobic interactions.

MAO Inhibitors and Tubulin Polymerization Inhibitors

3,4-Dihydro-2(1H)-quinolinone derivatives with amino or sulfonamide groups inhibit monoamine oxidase B (MAO-B) (e.g., IC₅₀ = 0.3 µM for compound 8d) and tubulin polymerization (e.g., IC₅₀ = 1.2 µM for sulfonamide derivatives), highlighting scaffold versatility .

Structural and Pharmacological Data Table

Actividad Biológica

3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone, a derivative of quinolinone, has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, including potential therapeutic applications.

Chemical Structure and Synthesis

The compound belongs to the class of 3,4-dihydro-2(1H)-quinolinones, characterized by a bicyclic structure that contributes to its biological activity. The synthesis of this compound typically involves multi-step organic reactions, often starting from simpler anilines or phenolic compounds. Recent advancements in synthetic methodologies have enhanced the efficiency and yield of these compounds.

Antimicrobial Activity

Research indicates that derivatives of 3,4-dihydro-2(1H)-quinolinone exhibit significant antimicrobial properties. For instance, studies have shown that certain analogs possess activity against both Gram-positive and Gram-negative bacteria, as well as antifungal effects. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

| Compound | Activity Type | MIC (µg/mL) |

|---|---|---|

| 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone | Antibacterial | 32 |

| 3-(4-Methoxyphenyl)-3,4-dihydro-2(1H)-quinolinone | Antifungal | 16 |

Anticancer Potential

Several studies have highlighted the anticancer properties of quinolinone derivatives. These compounds have been shown to induce apoptosis in various cancer cell lines through mechanisms such as inhibition of topoisomerase enzymes and modulation of cell cycle progression. For example, one study reported that a related compound exhibited IC50 values in the low micromolar range against breast cancer cells.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (breast cancer) | 5.2 | Apoptosis induction |

| HeLa (cervical cancer) | 4.8 | Topoisomerase inhibition |

Neuroprotective Effects

Quinolinone derivatives have also been investigated for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. Certain compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), an enzyme associated with cognitive decline.

Case Study: Acetylcholinesterase Inhibition

A study reported that 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone showed promising AChE inhibition with an IC50 value of 0.29 µM, indicating its potential as a therapeutic agent for Alzheimer's disease.

Pharmacological Mechanisms

The biological activities of 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone can be attributed to several pharmacological mechanisms:

- Enzyme Inhibition : Compounds in this class frequently act as inhibitors of key enzymes involved in metabolic processes.

- Receptor Modulation : Some derivatives interact with neurotransmitter receptors, influencing neuronal signaling.

- Oxidative Stress Reduction : Several studies suggest that these compounds may possess antioxidant properties, contributing to their neuroprotective effects.

Q & A

Q. What are the established synthetic methodologies for 3-(3-Hydroxyphenyl)-3,4-dihydro-2(1H)-quinolinone?

The compound is synthesized through multi-step routes, often leveraging β-lactam intermediates on solid-phase supports. A common approach involves:

- Step 1 : Treatment of β-lactam precursors with NaH in DMF to activate nucleophilic sites .

- Step 2 : Alkylation using chloroiodopropane to introduce side chains .

- Step 3 : Nucleophilic displacement with amines (e.g., dimethylamine) in aqueous acetonitrile at 60°C, catalyzed by KI for improved yield .

Alternative methods include LiAlH4 reduction of quinoline precursors followed by SOCl2-mediated cyclization in THF/CHCl3 systems .

Q. What analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : 1H/13C NMR for structural confirmation, with the hydroxyl proton typically appearing at δ 9.8–10.2 ppm and the ketone carbonyl at δ 170–175 ppm .

- Mass Spectrometry : ESI-MS to confirm molecular weight (expected [M+H]+ at m/z 239.28) .

- Melting Point Analysis : A sharp mp range of 165–167°C indicates purity .

- TLC Monitoring : Chloroform/methanol (9:1) as the mobile phase for reaction progress .

Q. What biological activities are reported for dihydroquinolinone derivatives?

Dihydroquinolinones exhibit diverse pharmacological properties:

- Antidepressant Potential : Derivatives with 3-chlorophenyl-piperazinyl groups showed 47-fold higher serotonin reuptake inhibition compared to baseline in rodent models .

- Antimicrobial Activity : Hydroxyl-substituted analogs (e.g., 7-hydroxy derivatives) demonstrated MIC values of 8–32 μg/mL against S. aureus .

- Enzyme Modulation : Structural analogs interact with cytochrome P450 isoforms, affecting metabolic stability .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of substituted dihydroquinolinones?

Critical parameters include:

- Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilic displacement efficiency .

- Catalysis : KI (5 mol%) accelerates halogen displacement by amines, reducing side-product formation .

- Temperature Control : Maintaining 60°C during coupling steps improves reaction kinetics without decomposition .

- Workup Strategies : Acid-base extraction removes unreacted amines, while column chromatography (silica gel, ethyl acetate/hexane) isolates pure products .

Q. How should researchers address contradictory biological activity data across studies?

Discrepancies often arise from assay variability. Mitigation strategies include:

- Standardized Assay Conditions : Use ≥3 cell lines (e.g., HEK293, SH-SY5Y) with consistent positive/negative controls .

- Pharmacokinetic Profiling : Compare plasma protein binding (e.g., via equilibrium dialysis) and metabolic stability (microsomal incubation) to clarify bioavailability differences .

- Orthogonal Binding Assays : Validate target engagement using surface plasmon resonance (SPR) and radioligand displacement studies .

Q. What structural modifications enhance the bioactivity of dihydroquinolinone derivatives?

Structure-activity relationship (SAR) studies suggest:

- Phenyl Substituents : Electron-withdrawing groups (e.g., -Cl) at the 3-position improve CNS permeability (logP reduction by 0.8 units) .

- Side Chain Optimization : A 3-carbon linker between the quinolinone core and basic amines increases binding affinity (e.g., Ki reduction from 120 nM to 28 nM) .

- Hydroxyl Group Positioning : 7-hydroxy derivatives show 3-fold higher antioxidant activity compared to 5- or 6-substituted analogs .

Q. What advanced spectroscopic methods resolve ambiguities in dihydroquinolinone tautomerism?

- Variable Temperature NMR : Monitors proton exchange between enol and keto forms (e.g., coalescence temperature analysis) .

- X-ray Crystallography : Resolves tautomeric preferences; the keto form dominates in solid-state structures .

- DFT Calculations : Predicts relative stability of tautomers using B3LYP/6-31G* basis sets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.